molecular formula C20H19N3O3S B2615570 N-(2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941978-20-7

N-(2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2615570
CAS No.: 941978-20-7
M. Wt: 381.45
InChI Key: IZJSKRVXVMNIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazinone core substituted with a 4-methylphenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-7-9-15(10-8-14)23-12-11-21-19(20(23)25)27-13-18(24)22-16-5-3-4-6-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJSKRVXVMNIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characterization, and various biological effects as reported in scientific literature.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically starts with the formation of 2-chloroacetamide derivatives followed by nucleophilic substitution reactions. The final product's structure is confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment.
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight and composition.
  • Single-Crystal X-ray Diffraction : Offers precise information about the arrangement of atoms in the crystal lattice.

Table 1: Characterization Data

TechniqueKey Findings
IRIdentified characteristic functional groups
NMRConfirmed molecular structure and symmetry
HR-MSMolecular weight consistent with Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b}
X-ray DiffractionDetailed atomic arrangement in crystal form

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenoxy-N-arylacetamides can inhibit various bacterial strains, suggesting that this compound may also possess similar activity.

Antiviral Properties

The antiviral potential of related compounds has been documented, particularly against viral infections such as influenza and HIV. The presence of the sulfanyl group in this compound may enhance its interaction with viral proteins, potentially inhibiting their function.

Anti-inflammatory Effects

Compounds in this class have shown promise in reducing inflammation. In vitro studies suggest that they can downregulate pro-inflammatory cytokines, which could make them candidates for treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growthBerest et al., 2011
AntiviralPotential inhibition of viral replicationParamonova et al., 2017
Anti-inflammatoryReduction of cytokine levelsRani et al., 2014
AnticancerInduction of apoptosis in cancer cellsRani et al., 2014

Case Studies

  • Antimicrobial Study : A study conducted by Patel et al. (2013) demonstrated that similar phenoxy-N-arylacetamides inhibited Staphylococcus aureus and Escherichia coli effectively.
  • Anticancer Research : In a recent study by Rani et al. (2014), compounds with similar scaffolds were tested against breast cancer cell lines, showing promising results in reducing cell viability.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound shares core features with several synthesized analogs (Table 1):

  • Pyrazinone/Pyrimidinone Rings: The 3-oxo-3,4-dihydropyrazin-2-yl group is analogous to pyrimidinone or pyrazinone scaffolds in other acetamide derivatives, which influence electronic properties and hydrogen-bonding capabilities .
  • Sulfanyl-Acetamide Linkage: This moiety is conserved across multiple compounds, including 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () and N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide (), suggesting its role in modulating solubility and target interactions .

Table 1: Structural and Physical Properties of Analogs

Compound Name Substituents (R) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR) Reference
Target Compound 2-Methoxyphenyl Not reported Not reported Likely ν(C=O) ~1660 cm⁻¹; δ(ArH) ~7.2–7.9 ppm
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Methylphenyl 288 94 ν(C≡N): 2214 cm⁻¹; δ(CH3): 2.30 ppm
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) 4-Methoxyphenyl 274 95 ν(OCH3): 3.77 ppm
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl Not reported Not reported Antimicrobial activity noted
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide 3-Chloro-4-methoxyphenyl Not reported Not reported Thienopyrimidinone scaffold

Physicochemical Properties

  • Melting Points : Analogs with electron-donating groups (e.g., 4-methoxy in 13b) show lower melting points (274°C) compared to 4-methyl derivatives (288°C), likely due to reduced crystallinity .
  • Spectral Signatures : The target compound’s IR spectrum is expected to show a C=O stretch near 1660 cm⁻¹, consistent with acetamide derivatives, while its ¹H-NMR would display characteristic methoxy (δ ~3.7 ppm) and aromatic proton signals .

Key Differentiators

  • Heterocyclic Core: The dihydropyrazinone ring offers distinct π-stacking and hydrogen-bonding interactions versus thienopyrimidinone or triazole cores in analogs, impacting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.